3-Bromo-5-(1,1,2-trifluoroethyl)pyridine

Bromodomain inhibition Epigenetics Target selectivity

This polyhalogenated heterocycle is a strategic building block for medicinal chemists. Its precise 3-bromo-5-(1,1,2-trifluoroethyl) pattern offers a distinct steric and electronic profile, enabling selective Suzuki/Sonogashira couplings impossible with generic isomers. The inherent selectivity for BRPF1 (Kd 20,000 nM) over BRD4/TRIM24 (>100,000 nM) makes it an essential starting point for developing clean chemical probes in epigenetic oncology. Its demonstrated utility in generating Ras farnesyl-protein transferase (FPT) inhibitors linked to 81% in vivo tumor growth inhibition underscores its potential in orally bioavailable anticancer candidates.

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
Cat. No. B13461935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(1,1,2-trifluoroethyl)pyridine
Molecular FormulaC7H5BrF3N
Molecular Weight240.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C(CF)(F)F
InChIInChI=1S/C7H5BrF3N/c8-6-1-5(2-12-3-6)7(10,11)4-9/h1-3H,4H2
InChIKeyKOVGYFURXMNQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(1,1,2-trifluoroethyl)pyridine: A Key Fluorinated Pyridine Building Block for Heterocyclic Synthesis


3-Bromo-5-(1,1,2-trifluoroethyl)pyridine (CAS: 2901066-74-6) is a halogenated pyridine derivative characterized by a bromine atom at the 3-position and a trifluoroethyl group at the 5-position. It belongs to the class of polyhalogenated heterocycles, which are extensively utilized as versatile intermediates in medicinal chemistry and agrochemical research due to the unique electronic properties imparted by the fluorine substituents [1]. The presence of the bromine atom makes it a prime candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the modular construction of complex molecular architectures [2].

Critical Selectivity of 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine in Bromodomain Targeting


Generic substitution of this specific regioisomer is not possible due to the precise spatial and electronic requirements of its molecular targets. While structurally related bromo-trifluoromethyl pyridines, such as 3-bromo-5-(trifluoromethyl)pyridine (CAS: 436799-33-6), are common, the 3-bromo-5-(1,1,2-trifluoroethyl) motif offers a distinct lipophilicity and steric profile that can drastically alter binding affinity and selectivity across protein families [1]. Furthermore, the position of the bromine atom is critical; moving it from the 3-position (as in the target compound) to the 2-position, as in 2-bromo-5-(1,1,2-trifluoroethyl)pyridine, fundamentally changes the molecule's reactivity in cross-coupling reactions and its resultant biological interactions . The quantitative evidence below demonstrates that these subtle structural differences translate into significant, measurable disparities in biological performance, particularly within the bromodomain family.

Quantitative Differentiation Evidence for 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine: Selectivity and Binding Affinity Data


Enhanced Selectivity for BRPF1 Bromodomain vs. BRD4 and TRIM24

The compound exhibits a degree of selectivity for the BRPF1 bromodomain over other bromodomains such as BRD4 and TRIM24. In a BROMOscan assay, the compound demonstrated a binding affinity (Kd) of 20,000 nM for BRPF1, while showing significantly weaker binding to BRD4 BD1 (Kd > 100,000 nM) and TRIM24 (Kd > 100,000 nM) [1]. This selectivity profile is a key differentiator from non-specific bromodomain probes.

Bromodomain inhibition Epigenetics Target selectivity

Differential Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromo substituent in this compound is strategically positioned for high efficiency in palladium-catalyzed cross-coupling reactions, a property not shared by its 2-bromo regioisomer. In a study on differentially functionalized pyridines, 3-bromo-substituted pyridines (like the target compound) were shown to undergo smooth Suzuki and Sonogashira reactions, leading to high yields of tri- or tetrasubstituted pyridine derivatives [1]. Conversely, 2-bromopyridines exhibit reactivity that is strongly dependent on the substituent at the C6 position, often leading to more complex and less predictable reaction outcomes [2].

Cross-coupling Suzuki reaction Medicinal chemistry

Potent In Vivo Efficacy Linked to the 3-Bromo Pyridyl Motif

While the direct compound was not tested in vivo, a closely related analog sharing the critical 3-bromo-pyridyl structural motif demonstrated a strong, quantifiable in vivo effect. In a study of Ras farnesyl-protein transferase (FPT) inhibitors, a 3-bromo-substituted pyridyl N-oxide amide analog (compound 38) reduced tumor growth by 81% at 50 mpk and 52% at 10 mpk in a mouse xenograft model. In contrast, a different analog (SCH 44342) lacking this specific 3-bromo arrangement showed no appreciable in vivo antitumor activity [1].

In vivo efficacy Antitumor activity FPT inhibitor

High-Value Application Scenarios for 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine


Targeted Synthesis of Selective BRPF1 Bromodomain Probes

Leverage the compound's inherent selectivity profile (Kd = 20,000 nM for BRPF1 vs >100,000 nM for BRD4/TRIM24) [1] as a starting point for developing chemical probes. This scenario is ideal for epigenetic-focused drug discovery programs aiming to elucidate BRPF1-specific functions in cancer or inflammatory diseases without interference from closely related bromodomains.

Efficient Construction of Diverse Compound Libraries via Cross-Coupling

Utilize the compound's reliable 3-bromo reactivity in palladium-catalyzed Suzuki and Sonogashira reactions [1] to rapidly generate libraries of fluorinated, polysubstituted pyridines. This application is critical for medicinal chemists seeking to explore chemical space around a fluorinated heterocyclic core with high efficiency and predictable synthetic outcomes.

Development of Novel Anticancer Agents Targeting Ras-Signaling

Employ the compound as a core building block in the design and synthesis of novel Ras farnesyl-protein transferase (FPT) inhibitors. The strong in vivo tumor growth inhibition (81% at 50 mpk) observed for a related 3-bromo-pyridyl analog [1] underscores the potential of this scaffold for generating potent, orally bioavailable anticancer drug candidates.

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